5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine
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Overview
Description
5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine is an organic compound with the molecular formula C12H16F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine typically involves the reaction of 4-(trifluoromethyl)phenol with 1-bromopentane to form 5-(4-(trifluoromethyl)phenoxy)pentane. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl and phenoxy groups but lacks the pentan-1-amine chain.
5-(4-(Trifluoromethyl)phenoxy)pentane: Similar structure but without the amine group.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group and an amine group but lacks the phenoxy and pentane components.
Uniqueness
5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine is unique due to the combination of the trifluoromethyl group, phenoxy group, and pentan-1-amine chain. This unique structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenoxy]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c13-12(14,15)10-4-6-11(7-5-10)17-9-3-1-2-8-16/h4-7H,1-3,8-9,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHWHMKWBDDER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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